molecular formula C7H11F4NO2 B584699 cis-3-Fluorocyclopentanamine Trifluoroacetate Salt CAS No. 1154870-58-2

cis-3-Fluorocyclopentanamine Trifluoroacetate Salt

Cat. No.: B584699
CAS No.: 1154870-58-2
M. Wt: 217.164
InChI Key: KENYQHOILZKBJM-UYXJWNHNSA-N
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Description

cis-3-Fluorocyclopentanamine Trifluoroacetate Salt is a chiral amine derivative that serves as a versatile and critical building block in medicinal chemistry and drug discovery research. Its primary research value lies in its application as a key synthetic intermediate for the development of novel therapeutic agents. This compound has been identified in patent literature as a crucial precursor in the synthesis of imidazo[4,5-c]quinoline and imidazo[4,5-c][1,5]naphthyridine derivatives, which are being investigated as potent LRRK2 inhibitors for potential treatments in neurodegenerative diseases like Parkinson's . The incorporation of the fluorine atom and the rigid cyclopentane structure influences the molecule's lipophilicity, metabolic stability, and overall pharmacokinetic profile, allowing researchers to fine-tune the properties of candidate drugs . The trifluoroacetate salt form enhances the compound's stability and solubility, facilitating its handling in various organic synthesis and coupling reactions. As a fluorinated chiral scaffold, it enables the exploration of structure-activity relationships and is instrumental in creating targeted molecular libraries for high-throughput screening. This product is intended for research purposes only.

Properties

IUPAC Name

(1R,3S)-3-fluorocyclopentan-1-amine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FN.C2HF3O2/c6-4-1-2-5(7)3-4;3-2(4,5)1(6)7/h4-5H,1-3,7H2;(H,6,7)/t4-,5+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KENYQHOILZKBJM-UYXJWNHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1N)F.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H]1N)F.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747788
Record name Trifluoroacetic acid--(1R,3S)-3-fluorocyclopentan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1154870-58-2
Record name Trifluoroacetic acid--(1R,3S)-3-fluorocyclopentan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Gabriel Synthesis

The hydroxyl group is replaced via Mitsunobu reaction with phthalimide, followed by hydrazine cleavage. RU2722149C1 describes this method for synthesizing cis-3-fluorocyclopentanamine hydrochloride, achieving 89% yield. The trifluoroacetate salt is subsequently formed by neutralizing the free amine with trifluoroacetic acid (TFA) in ethanol.

Reductive Amination

A ketone intermediate (e.g., 3-fluorocyclopentanone) reacts with ammonium acetate under hydrogenation (H₂, Pd/C), yielding the racemic amine. Enantiomeric resolution is achieved via chiral column chromatography or enzymatic kinetic resolution.

Trifluoroacetate Salt Formation

The final step involves protonating cis-3-fluorocyclopentanamine with TFA. US4760177A outlines a scalable process for anhydrous salt preparation:

  • Neutralize TFA with the amine in 2-butanol at 20–25°C.

  • Remove water via azeotropic distillation with toluene.

  • Crystallize the salt by adding cyclohexane, yielding 99.3% pure product.

Critical factors include:

  • Solvent polarity : 2-butanol optimizes solubility and prevents hydrolysis.

  • Drying protocols : Azeotropic distillation reduces water content to <0.1%.

Optimization Challenges and Industrial Scalability

Industrial production faces hurdles in:

  • Stereochemical drift : High-temperature steps (>40°C) promote cis-to-trans isomerization, necessitating strict thermal control.

  • TFA handling : Corrosivity requires Hastelloy reactors, increasing capital costs.

  • Byproduct formation : Over-reduction during borohydride steps generates up to 15% impurities, addressed via fractional distillation .

Chemical Reactions Analysis

cis-3-Fluorocyclopentanamine Trifluoroacetate Salt can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under appropriate conditions.

    Reduction: The compound can be reduced to form the corresponding amine or hydrocarbon.

    Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or thiols can be used.

Major Products:

    Oxidation: Imine or nitrile derivatives.

    Reduction: Amine or hydrocarbon derivatives.

    Substitution: Compounds with substituted nucleophiles.

Scientific Research Applications

cis-3-Fluorocyclopentanamine Trifluoroacetate Salt has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of cis-3-Fluorocyclopentanamine Trifluoroacetate Salt involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity for these targets, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparisons

Key Compounds Analyzed:

Tachyplesin I Trifluoroacetate Salt (Antimicrobial Peptide)

L-694,247 Trifluoroacetate Salt (Serotonin Receptor Ligand)

Nociceptin Trifluoroacetate Salt (Opioid Receptor Agonist)

Sodium Chloroacetate (Non-TFA Salt for Comparison)

Table 1: Comparative Properties of Trifluoroacetate Salts and Analogs
Property cis-3-Fluorocyclopentanamine TFA Salt (Inferred) Tachyplesin I TFA Salt L-694,247 TFA Salt Sodium Chloroacetate
Molecular Formula C₅H₉F·C₂F₃O₂ (Base + TFA) Peptide + TFA C₁₉H₂₄N₄O₃·C₂F₃O₂ C₂H₃ClO₂·Na
Primary Application Kinase Inhibition (JAK/STAT Pathway) Antimicrobial Activity Serotonin Receptor Modulation Industrial Synthesis
First Aid Measures Not Available (Inferred: Standard TFA Handling) Inhalation: Fresh air; consult doctor Skin: Non-irritating Skin: Wash 15+ mins; consult physician
Storage Conditions Likely ambient (TFA salts stable) Standard storage No special requirements Store away from moisture
Toxicity Profile Moderate (Fluorine/TFA effects) Acute inhalation risk Low dermal toxicity Corrosive; severe irritation

Key Research Findings

a) Trifluoroacetate Counterion Effects

The TFA counterion is ubiquitous in pharmaceutical salts due to its ability to improve aqueous solubility and crystallinity. However, residual TFA in formulations may exhibit mild toxicity, necessitating purification steps. For example, L-694,247 TFA salt shows low dermal irritation , whereas Sodium Chloroacetate’s chloroacetate moiety poses higher corrosivity .

b) Fluorine Substitution and Bioactivity

The cis-3-fluorine configuration in cyclopentane derivatives may enhance metabolic stability and target binding compared to non-fluorinated analogs. Cyclobutane-based TFA salts (e.g., JAK inhibitors in ) demonstrate that smaller ring systems with fluorinated substituents optimize steric and electronic interactions with enzyme active sites .

Limitations and Knowledge Gaps

Direct data on cis-3-Fluorocyclopentanamine TFA Salt is sparse. Inferences are drawn from structurally related compounds, emphasizing the need for targeted studies on its pharmacokinetics and toxicity.

Biological Activity

Cis-3-Fluorocyclopentanamine trifluoroacetate salt is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and implications for therapeutic applications, supported by relevant research findings and case studies.

  • Molecular Formula : C7_7H11_{11}F4_4NO2_2
  • Molecular Weight : 217.16 g/mol
  • CAS Number : 1154870-58-2
  • Structure : The compound features a cyclopentane ring with a fluorine substituent and is presented as a trifluoroacetate salt, which may influence its solubility and biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its pharmacological effects, particularly in the context of cell proliferation, cytotoxicity, and antimicrobial properties.

1. Cell Proliferation and Cytotoxicity

Research indicates that trifluoroacetate (TFA), a common counterion in peptide formulations, can significantly affect cell growth and protein synthesis. For instance, TFA has been shown to stimulate murine glioma cell growth at micromolar concentrations, enhancing leucine incorporation in a dose-dependent manner . However, the specific effects of this compound on different cell lines require further exploration.

Case Studies

Several case studies highlight the importance of counterion effects in biological assays involving compounds similar to cis-3-fluorocyclopentanamine:

  • Study on AlkylGuanidino Urea Compounds : This study compared the biological profiles of compounds in different salt forms (trifluoroacetate vs. hydrochloride). It revealed that while both salts exhibited similar antibacterial activities, the free base showed significantly reduced potency . This underscores the necessity of evaluating cis-3-fluorocyclopentanamine in various ionic forms to understand its full biological potential.

Research Findings

A comprehensive review of existing literature reveals several key findings related to the biological activity of compounds like cis-3-fluorocyclopentanamine:

Study Focus Findings
Cell Growth EffectsTFA enhances cell proliferation in certain cancer cell lines .
Antimicrobial ActivityVariability in hemolytic activity based on counterion type observed .
Cytotoxicity ProfilesDifferent salts exhibit distinct cytotoxicity levels; TFA salts often show lower toxicity .

Q & A

Q. What are the recommended synthesis protocols for cis-3-fluorocyclopentanamine trifluoroacetate salt, and how does the trifluoroacetate counterion influence purification?

The synthesis typically involves fluorination of cyclopentanamine precursors using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, followed by salt formation with trifluoroacetic acid (TFA). The trifluoroacetate counterion aids in purification via reverse-phase HPLC due to its strong ion-pairing properties, which improve peptide/resin cleavage efficiency in solid-phase synthesis . For small molecules, TFA salts enhance solubility in polar solvents, facilitating crystallization. However, residual TFA may require neutralization (e.g., lyophilization with acetic acid) to avoid interference in downstream assays .

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

  • HPLC-MS : To confirm molecular weight and purity (>95% by UV absorption at 214 nm, detecting TFA-bound species) .
  • NMR : ¹⁹F NMR is critical for verifying the cis-configuration of the fluorine substituent (δ ~ -120 ppm for CF₃ in TFA) .
  • Elemental Analysis : Quantifies fluorine content and validates salt stoichiometry .

Q. How should researchers handle and store this compound to ensure stability?

Store lyophilized solids at -20°C in airtight, desiccated containers. Aqueous solutions are stable at pH 3–5 but degrade under basic conditions (TFA hydrolysis releases toxic fluoroacetates). Avoid prolonged exposure to light, as fluorinated amines may undergo photodecomposition .

Advanced Research Questions

Q. How does the trifluoroacetate counterion affect biological activity in in vitro assays?

TFA can interfere with cell-based assays by altering pH or chelating metal ions. To mitigate this:

  • Dialyze solutions against ammonium acetate (pH 5.0) to replace TFA.
  • Quantify residual TFA via ion chromatography (detection limit: 0.1 ppm) .
  • Compare activity with hydrochloride or acetate salts to isolate counterion effects .

Q. What strategies resolve contradictions in stability data under varying pH and temperature conditions?

Contradictions arise from differing experimental setups. For example:

  • Thermal Stability : Decomposition above 200°C (observed in lithium trifluoroacetate monohydrate) may not apply to fluorinated amines, which degrade via C-F bond cleavage at lower temperatures .
  • pH Sensitivity : Hydrolysis rates increase at pH >7 due to TFA dissociation. Use accelerated stability testing (40°C/75% RH for 3 months) with LC-MS monitoring to identify degradation products (e.g., fluoroacetate) .

Q. How can researchers address challenges in quantifying the active amine component in the presence of excess TFA?

  • Amino Acid Analysis (AAA) : Hydrolyze the salt and quantify free amine via ninhydrin reaction, correcting for TFA content (molar ratio typically 1:1–1:3) .
  • NMR Integration : Compare ¹H NMR signals of the amine protons (δ 1.5–2.5 ppm) against TFA’s ¹⁹F signal .

Q. What environmental considerations apply to the disposal of TFA-containing waste from this compound?

TFA is highly persistent in aquatic systems (half-life >10 years) and bioaccumulates as trifluoroacetate salts. Neutralize waste with calcium hydroxide to precipitate TFA as calcium trifluoroacetate, which is less mobile in groundwater. Follow EPA guidelines for fluorinated waste .

Methodological Tables

Q. Table 1. Key Analytical Parameters for cis-3-Fluorocyclopentanamine Trifluoroacetate Salt

ParameterMethodConditions/NotesReference
PurityHPLC-UVC18 column, 0.1% TFA in H₂O/MeCN gradient
Fluorine ContentElemental AnalysisExpected: ~19.5% (w/w)
Salt Stoichiometry¹H/¹⁹F NMRIntegrate amine vs. CF₃ signals
Degradation ProductsLC-MSMonitor for m/z 113 (fluoroacetate)

Q. Table 2. Stability Under Accelerated Conditions

ConditionDegradation PathwayMitigation Strategy
pH >7Hydrolysis of TFA counterionBuffer solutions at pH 4–5
>40°CC-F bond cleavageStore at -20°C, lyophilize
UV exposurePhotodecomposition of amineUse amber glassware, minimize light

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